molecular formula C12H14F3N3O B7032275 N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide

N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide

Cat. No.: B7032275
M. Wt: 273.25 g/mol
InChI Key: XNGZNICIFMJGRV-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a cyano group, and a trifluoropropanamide moiety

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-11(2,3)18-7-8(6-16)4-9(18)17-10(19)5-12(13,14)15/h4,7H,5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGZNICIFMJGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=C1NC(=O)CC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide.

    Trifluoropropanamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropanamide moiety can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butyl-4-cyanopyrrol-2-yl)-3,3,3-trifluoropropanamide: can be compared with other pyrrole-based compounds and trifluoromethylated amides.

    This compound: is unique due to the combination of its structural features, which may confer distinct chemical and biological properties.

Uniqueness

  • The presence of the trifluoropropanamide moiety distinguishes it from other pyrrole derivatives, potentially enhancing its stability and reactivity.
  • The tert-butyl group provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall chemical behavior.

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